molecular formula C7H5Br2NO2 B161366 1-Bromo-3-(bromomethyl)-5-nitrobenzene CAS No. 139194-80-2

1-Bromo-3-(bromomethyl)-5-nitrobenzene

Cat. No. B161366
CAS RN: 139194-80-2
M. Wt: 294.93 g/mol
InChI Key: LUTXVMDOMLHNIX-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-5-nitrobenzene (BBN) is an organic compound belonging to the class of brominated nitrobenzenes. It is a colorless, crystalline solid with a molecular weight of 254.04 g/mol. BBN is an important intermediate for the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of polymers and other materials.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Bromo-3-(bromomethyl)-5-nitrobenzene: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl and nitro groups make it a valuable precursor in constructing complex molecules, particularly in the development of novel antibacterial agents and selective MAO-B inhibitors .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTXVMDOMLHNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564823
Record name 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139194-80-2
Record name 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Bromo-5-nitrophenyl)methanol (2.0 g, 8.65 mmol) and triphenylphosphine (4.5 g, 17.3 mmol) were combined in tetrahydrofuran (40 mL) and cooled to 0° C. N-Bromosuccinimide (3.2 g, 18.2 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (5% ethyl acetate/hexanes) gave 2.2 g (84%) as a white powder. 1H-NMR (CDCl3, 300 MHz) 8.27 (s, 1H), 8.16 (s, 1H), 7.84 (s, 1H), 4.45 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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